molecular formula C12H14OS B1485680 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098040-19-6

1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol

Cat. No.: B1485680
CAS No.: 2098040-19-6
M. Wt: 206.31 g/mol
InChI Key: MGZPAQAGZAUUAH-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The compound this compound exhibits a complex molecular architecture that incorporates multiple functional groups within a single framework. According to PubChem and chemical supplier databases, the compound is systematically named following International Union of Pure and Applied Chemistry nomenclature conventions, with the full chemical name reflecting its cyclopentanol core substituted at the 1-position with a 3-(thiophen-3-yl)prop-2-yn-1-yl group. The molecular formula C₁₂H₁₄OS indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 222.30 grams per mole.

The structural features can be systematically analyzed through several key components. The cyclopentanol moiety provides a five-membered saturated ring bearing a hydroxyl group, which serves as the fundamental backbone of the molecule. Connected to this cyclopentanol core is a propynyl linker, characterized by a carbon-carbon triple bond that introduces geometric rigidity and potential sites for further chemical modification. The thiophene ring system represents the heterocyclic component, consisting of a five-membered aromatic ring containing one sulfur atom at the 1-position and the propynyl substituent attached at the 3-position of the thiophene ring.

The compound's three-dimensional structure exhibits specific stereochemical considerations due to the presence of the quaternary carbon center in the cyclopentanol ring. The Simplified Molecular Input Line Entry System representation, documented as c1cscc1C#CCC2(CCCC2)O, provides a concise notation that captures the connectivity patterns between the thiophene ring, the alkyne functionality, and the cyclopentanol core. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, potentially influencing its solubility characteristics and biological interactions.

Historical Context in Heterocyclic Chemistry

The historical development of thiophene chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic organic chemistry. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its characteristic reaction with isatin and sulfuric acid to form a blue indophenin dye. This serendipitous discovery marked the beginning of extensive research into five-membered heterocyclic compounds containing sulfur.

The evolution of thiophene chemistry has been characterized by the recognition of its aromatic nature and its ability to undergo extensive substitution reactions similar to benzene. Thiophene derivatives have been found to occur naturally in petroleum deposits, sometimes in concentrations reaching 1-3 percent, leading to their industrial importance in hydrodesulfurization processes. The development of synthetic methodologies for thiophene derivatives has progressed through various classical approaches, including the Paal-Knorr thiophene synthesis utilizing 1,4-diketones with sulfidizing reagents, the Gewald reaction involving ester condensation in the presence of elemental sulfur, and the Volhard-Erdmann cyclization.

The intersection of thiophene chemistry with propargyl alcohol chemistry represents a more recent development in synthetic organic chemistry. Propargyl alcohols have emerged as valuable synthetic intermediates due to their ability to undergo various transformations, including cyclization reactions, substitution processes, and metal-catalyzed coupling reactions. The combination of thiophene heterocycles with propargyl alcohol functionality creates hybrid molecules that can participate in unique reactivity patterns, particularly in the context of catalytic cyclization reactions where the thiophene ring can act as an internal nucleophile.

Recent advances in this field have demonstrated the potential for ruthenium-catalyzed enantioselective cyclization of propargylic alcohols bearing thiophene moieties, providing access to propargylated thiophenes with high enantioselectivity. These developments have established thiophene-propargyl alcohol hybrids as important substrates for exploring new synthetic methodologies and accessing complex molecular architectures.

Significance of Thiophene-Propargyl Alcohol Hybrid Architectures

The significance of thiophene-propargyl alcohol hybrid architectures extends across multiple domains of chemical research, encompassing synthetic methodology, catalytic processes, and potential applications in medicinal chemistry. These hybrid systems represent a convergence of two important chemical functionalities, each contributing distinct reactivity patterns and synthetic utility to the overall molecular framework.

From a synthetic methodology perspective, thiophene-propargyl alcohol hybrids serve as versatile intermediates capable of participating in diverse chemical transformations. The propargyl alcohol functionality provides opportunities for nucleophilic substitution reactions, where the hydroxyl group can be transformed into more reactive leaving groups such as halides, carboxylates, or phosphonates. Simultaneously, the thiophene ring system offers sites for electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and potential coordination to metal centers in catalytic processes.

The catalytic chemistry of these hybrid systems has revealed particularly intriguing reactivity patterns. Research has demonstrated that propargylic alcohols bearing thiophene substituents can undergo ruthenium-catalyzed enantioselective intramolecular cyclization reactions, proceeding through chiral ruthenium-allenylidene complexes as key intermediates. These reactions provide access to propargylated thiophene products with excellent enantioselectivity, reaching up to 97 percent enantiomeric excess in optimized conditions. The mechanistic pathway involves the formation of metal-allenylidene intermediates, followed by nucleophilic attack of the thiophene ring to generate cyclic products.

The exploration of cyclization processes involving thiophene-containing propargyl alcohols has revealed novel reactivity patterns. Studies using cyclopentadienyl ruthenium complexes with phenyl propargylic alcohols bearing 3-thiophene groups have demonstrated the formation of carbene complexes containing naphthothiophene structures through unprecedented cyclization processes. These transformations involve cyclization between the thiophene group and the inner carbon of the triple bond while the alkyne is coordinated to the metal center, leading to the formation of fused ring systems.

Structural Component Chemical Properties Reactivity Patterns
Cyclopentanol Core Quaternary alcohol, hydrophilic Substitution at hydroxyl group
Propynyl Linker Carbon-carbon triple bond Metal coordination, cyclization
Thiophene Ring Aromatic heterocycle Electrophilic substitution, nucleophilic addition

The medicinal chemistry implications of thiophene-propargyl alcohol hybrids have gained increasing recognition due to the established biological activity of thiophene derivatives. Thiophene-containing compounds have been successfully developed as pharmaceutical agents, with examples including important drugs such as Plavix, Cymbalta, and Tomudex currently available in the market. The incorporation of propargyl alcohol functionality into thiophene scaffolds provides additional structural diversity and potential for developing new bioactive compounds.

Recent research has highlighted the potential of thiophene derivatives as antiviral agents, with studies identifying thiophene scaffolds exhibiting activity in the micromolar range against viral targets. The development of thiophene-based fluorinated libraries for fragment-based drug discovery has demonstrated the importance of structural diversity in optimizing biological activity, with certain compounds showing confirmed binding to challenging targets such as mutant HRAS G12V.

The significance of these hybrid architectures is further emphasized by their potential applications in materials science and organic electronics. Thiophene derivatives have long been recognized for their utility in conducting polymers and organic semiconductors, while the incorporation of propargyl alcohol functionality provides opportunities for further functionalization and property modification. The combination of these structural elements creates molecules with potential applications spanning from synthetic intermediates to bioactive compounds and functional materials.

Properties

IUPAC Name

1-(3-thiophen-3-ylprop-2-ynyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS/c13-12(6-1-2-7-12)8-3-4-11-5-9-14-10-11/h5,9-10,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPAQAGZAUUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#CC2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Thiophene-Substituted Alkynyl Reagent

The thiophene-containing propargyl reagent is typically synthesized via halogen-metal exchange or Sonogashira coupling to introduce the alkyne moiety onto the thiophene ring.

  • Grignard Reagent Formation : Thiophen-3-yl bromide can be converted into the corresponding magnesium bromide reagent by reaction with activated magnesium turnings in dry tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon). The reaction is initiated by adding 1,2-dibromoethane and maintained at 50 °C for 2 hours to ensure complete formation of the Grignard reagent.
Step Reagents/Conditions Outcome
1 Thiophen-3-yl bromide + Mg in THF Formation of thiophene MgBr
2 Initiation with 1,2-dibromoethane Activation of Mg
3 Stirring at 50 °C for 2 h Complete Grignard reagent

Nucleophilic Addition to Cyclopentanone

  • General Procedure (Procedure A) : Cyclopentanone (or substituted ketones) is dissolved in dry THF under nitrogen atmosphere and cooled to 0 °C. The freshly prepared thiophene-substituted alkynyl Grignard reagent (1.0 M in THF) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature overnight to ensure completion of the nucleophilic addition, yielding the propargylic alcohol.
Step Reagents/Conditions Outcome
1 Cyclopentanone in dry THF, 0 °C Ready for nucleophilic attack
2 Dropwise addition of thiophene alkynyl Grignard (1.0 M) Formation of alkoxide intermediate
3 Stirring at 0 °C (30 min), then room temperature overnight Formation of 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol
  • Workup : The reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel or alumina, depending on the sensitivity of the alcohol.

Alternative Synthetic Routes

  • Sonogashira Coupling : In some cases, the thiophene ring can be functionalized with a terminal alkyne via palladium-catalyzed Sonogashira cross-coupling of 3-bromothiophene with propargyl alcohol derivatives. This method provides a route to the alkyne-substituted thiophene precursor, which can then be further modified to the target compound.

  • Catalytic Methods : Recent literature reports the use of iridium or copper catalysts for selective functionalization of alkynes and alcohols, which could be adapted for the synthesis of this compound, improving yield and selectivity.

Research Findings and Optimization Data

Catalyst Screening and Reaction Conditions

  • Iridium-catalyzed methods have shown high efficiency and site-selectivity in related alcohol functionalization reactions, with optimal conditions involving aqueous catalyst solutions, mild heating (80 °C), and formic acid as an additive. These conditions may be adapted for improved synthesis of the target compound.

  • Copper(I) catalysis has been effective in related alkyne and cyclopentane ring transformations, often performed in ether solvents like THF or diethyl ether, under UV irradiation for photochemical steps.

Yield and Purity

  • Typical yields for the nucleophilic addition step range from 70% to 95%, depending on the purity of reagents and control of reaction parameters such as temperature and atmosphere.

  • Purification by flash chromatography using silica gel or alumina ensures removal of side products and unreacted starting materials.

Summary Table of Preparation Method

Step Reagents/Conditions Notes Yield (%)
Preparation of Grignard reagent Thiophen-3-yl bromide + Mg, THF, 50 °C, 2 h Inert atmosphere, initiation with 1,2-dibromoethane ~90
Nucleophilic addition Cyclopentanone + Grignard reagent, 0 °C to rt, overnight Quench with NH4Cl, extract with EtOAc 70–95
Purification Flash chromatography (silica gel/alumina) Avoid acidic conditions to protect alcohol Purity >95%
Alternative route Sonogashira coupling for alkyne installation Pd catalyst, CuI co-catalyst, base, inert atmosphere Variable, ~80

Chemical Reactions Analysis

1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene carboxylic acid derivatives, while reduction may produce saturated cyclopentanol derivatives.

Scientific Research Applications

1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thiophene ring and alkyne group can participate in various binding interactions, influencing the activity of target molecules and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging cyclopentanol with a propargyl-linked thiophene. Below is a comparative analysis with analogous molecules from recent literature:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Functional Implications Reference
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol Cyclopentanol + propargyl-thiophene (3-position) Rigidity from triple bond; thiophene enhances π-conjugation; cyclopentanol improves solubility in polar solvents. N/A (Target)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (USP compound) Propanol backbone + thiophen-2-yl + methylamino Thiophene-2-yl alters electronic properties; methylamino group enables hydrogen bonding. Lacks cyclopentanol’s steric bulk.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophen-3-yl + naphthalenyloxy + methylamino Thiophen-3-yl and naphthalene enhance aromatic interactions; amine group increases reactivity. No propargyl or cyclopentanol.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Cyclopentanol + aminobutyl chain Amino group enables nucleophilic reactivity; cyclopentanol provides stereochemical control. Lacks aromatic or conjugated systems.

Key Findings

Thiophene Substitution Position: Thiophen-3-yl (target compound) vs.

Cyclopentanol vs. Other Alcohols: Cyclopentanol’s rigid, non-planar structure (target compound) offers superior stereochemical control compared to linear propanol derivatives (e.g., USP compound a3). This could influence crystallinity or binding affinity in pharmaceutical contexts .

Propargyl Linkage :

  • The propargyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in compounds with single-bonded chains (e.g., USP compound e). This expands utility in polymer science or bioconjugation .

Aromatic vs. Aliphatic Substituents: The thiophene and naphthalene groups (USP compound e) enhance π-stacking interactions, whereas the aminobutyl chain ( compound) prioritizes solubility and hydrogen bonding. The target compound balances both through its thiophene and cyclopentanol moieties .

Biological Activity

1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C12H14OSC_{12}H_{14}OS. The presence of the thiophene ring and the alkyne functionality suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance, studies on related tetraheterocyclic compounds have shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 18 (similar)MCF-712.5Topoisomerase I inhibition
Compound 20 (similar)MDA-MB-46815.0Induction of apoptosis
1-[3-(Thiophen-3-yl)...]TBDTBDTBD

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Topoisomerase Inhibition: Similar compounds have been shown to bind to topoisomerases, enzymes critical for DNA replication and transcription .
  • Induction of Apoptosis: Compounds with similar structures often induce programmed cell death in cancer cells, which is crucial for their therapeutic efficacy .

Case Studies

A recent study evaluated the effects of various derivatives on cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity. For instance, derivatives with increased lipophilicity demonstrated improved cellular uptake and cytotoxicity .

Case Study: Compound Evaluation
In a comparative study, several derivatives were synthesized and tested for their anticancer properties. The results indicated that specific modifications to the thiophene ring significantly enhanced the cytotoxic effects against breast cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between a cyclopentanolic alkyne and a thiophene-substituted halide. For example, propargyl alcohol derivatives (e.g., 3-phenyl-2-propyn-1-ol) are coupled with halogenated thiophenes under palladium catalysis . Key intermediates, such as the propargyl precursor, are characterized via 1H^1H-NMR (to confirm alkyne protons at δ 2.5–3.0 ppm) and IR spectroscopy (C≡C stretch ~2100 cm1^{-1}) .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Mass spectrometry (EI-MS or ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 248.3) and fragmentation patterns. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies thiophene protons (δ 7.2–7.4 ppm) and cyclopentanol OH (δ 1.5–2.0 ppm, broad). 13C^{13}C-NMR resolves the alkyne carbons (δ 70–80 ppm) .
  • IR : Confirms hydroxyl (3200–3400 cm1^{-1}) and alkyne (2100 cm1^{-1}) groups .
  • X-ray crystallography : Resolves stereochemistry of the cyclopentanol ring and thiophene orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in propargyl-substituted cyclopentanol synthesis?

  • Methodological Answer : Ligand-modified palladium catalysts (e.g., PPh3_3) enhance selectivity during Sonogashira coupling. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) influence alkyne activation. Kinetic studies using in-situ FTIR monitor intermediate formation rates .

Q. What strategies address contradictions in biological activity data for thiophene-alkyne derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., CYP450 isoforms) may arise from stereochemical variations. Chiral HPLC separates enantiomers, while molecular docking (e.g., AutoDock Vina) predicts binding affinities. Dose-response curves (IC50_{50}) validate reproducibility across cell lines .

Q. How do steric and electronic effects of the thiophene group influence hydrogenation of the propargyl moiety?

  • Methodological Answer : Lindlar catalyst (Pd/CaCO3_3) selectively hydrogenates the alkyne to cis-alkene, but thiophene’s electron-withdrawing nature may reduce reaction rates. Computational DFT studies (e.g., Gaussian) model charge distribution, while GC-MS tracks hydrogenation intermediates .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) analyze lipophilicity (LogP ~2.5) and metabolic sites. Molecular dynamics simulations (AMBER) assess interactions with cytochrome P450 enzymes, identifying potential oxidation sites on the cyclopentanol ring .

Data Analysis and Contradiction Resolution

Q. How to resolve conflicting NMR data for cyclopentanol-thiophene derivatives?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes dynamic rotational isomers. NOESY correlations confirm spatial proximity between the hydroxyl group and thiophene protons. Deuterium exchange experiments verify labile protons .

Q. Why do synthetic yields vary significantly across reported protocols?

  • Methodological Answer : Trace oxygen or moisture can deactivate palladium catalysts. Controlled atmosphere reactors (glovebox) and degassed solvents improve reproducibility. Design of Experiments (DoE) models optimize parameters (e.g., catalyst loading, stoichiometry) .

Tables for Key Data

Property Technique Typical Value Reference
Melting PointDSC98–102°C
LogPComputational2.4–2.7
1H^1H-NMR (OH)DMSO-d6δ 1.8 (s, 1H)
IR (C≡C)ATR-FTIR2103 cm1^{-1}

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol
Reactant of Route 2
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1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.